molecular formula C12H15NO B8414141 3,7,7-Trimethyl-7,8-dihydroquinoline-5(6H)-one

3,7,7-Trimethyl-7,8-dihydroquinoline-5(6H)-one

Cat. No.: B8414141
M. Wt: 189.25 g/mol
InChI Key: NFEXTMYHUODAGU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3,7,7-Trimethyl-7,8-dihydroquinoline-5(6H)-one is a useful research compound. Its molecular formula is C12H15NO and its molecular weight is 189.25 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C12H15NO

Molecular Weight

189.25 g/mol

IUPAC Name

3,7,7-trimethyl-6,8-dihydroquinolin-5-one

InChI

InChI=1S/C12H15NO/c1-8-4-9-10(13-7-8)5-12(2,3)6-11(9)14/h4,7H,5-6H2,1-3H3

InChI Key

NFEXTMYHUODAGU-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(CC(CC2=O)(C)C)N=C1

Origin of Product

United States

Synthesis routes and methods I

Procedure details

A mixture of 3-amino-2-methacrolein (8.5 g., 0.1 mol.) and dimedone (14 g., 0.1 mol.) was treated with triethylamine (5 ml.) and ammonium acetate (0.1 g.) and heated in an oil bath at 120° C with stirring for 20 hours. The cooled reaction mixture was diluted with 2N HCl (50 ml.) and extracted with ethyl acetate (2 × 50 ml.) and the extracts discarded. The aqueous solution was adjusted to pH 10.0 with sodium bicarbonate and extracted with ethyl acetate (3 × 50 ml.). The combined extracts were dried (MgSO4) and the solvent removed to give a residual oil which was distilled to give the title compound as a colorless oil (7.8 g., 40% b.p. 80°/0.2 mm Hg. (RT = 2 min. 2% OV17, T=150°).
[Compound]
Name
3-amino-2-methacrolein
Quantity
8.5 g
Type
reactant
Reaction Step One
Quantity
14 g
Type
reactant
Reaction Step One
Quantity
5 mL
Type
reactant
Reaction Step Two
Quantity
0.1 g
Type
reactant
Reaction Step Two
Name
Quantity
50 mL
Type
solvent
Reaction Step Three

Synthesis routes and methods II

Procedure details

A mixture of 3-amino-2-methylacrolein (8.5 g., 0.1 mol.) and dimedone (14 g., 0.1 mol.) was treated with triethylamine (5 ml.) and ammonium acetate (0.1 g.) and heated in an oil bath at 120° C with stirring for 20 hours. The cooled reaction mixture was diluted with 2N HCl (50 ml.) and extracted with ethyl acetate (2 × 50 ml.) and the extracts discarded. The aqueous solution was adjusted to pH 10.0 with sodium carbonate and extracted with ethyl acetate (3 × 50 ml.). The combined extracts were dried (MgSO4 and the solvent removed to give a residual oil which was distilled to give the title compound as a colourless oil (7.8 g., 40%) b.p. 80°/0.2 mm Hg. (RT = 2 min. 2% OV17, T=150°).
Quantity
8.5 g
Type
reactant
Reaction Step One
Quantity
14 g
Type
reactant
Reaction Step One
Quantity
5 mL
Type
reactant
Reaction Step Two
Quantity
0.1 g
Type
catalyst
Reaction Step Two
Name
Quantity
50 mL
Type
solvent
Reaction Step Three
Yield
40%

Synthesis routes and methods III

Procedure details

A mixture of 3-amino-5,5-dimethylcyclohex-2-enone (27.8g., 0.2 mol.) and 2-methyl-3-ethoxyacrolein (22.8 g., 0.2 mol.), in an apparatus equipped for downward distillation, was heated in an oil bath at 120° until the theoretical quantity of distillate was collected (13 ml.) The cooled residue was diluted with 2N HCl (50 ml.), extracted with ethyl acetate (3 × 50 ml.) and the combined extracts discarded. The aqueous solution was adjusted to pH 9.0 with sodium carbonate and extracted with ethyl acetate (3 × 50 ml.). The combined extracts were dried (MgSO4) and the solvent removed in vacuo and the residual oil distilled to give the title compound as a colourless oil (23 g., 53%) b.p. 83°/0.2 mm Hg. (RT = 2 min., 2% OV17, T=150° C).
Quantity
27.8 g
Type
reactant
Reaction Step One
Quantity
22.8 g
Type
reactant
Reaction Step One
Yield
53%

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